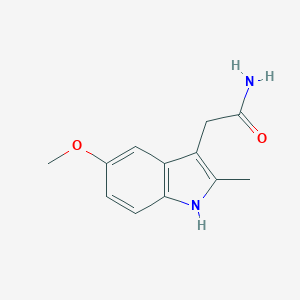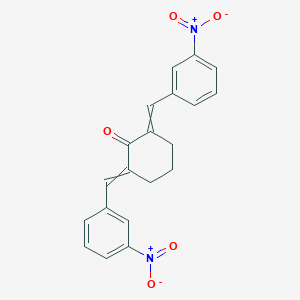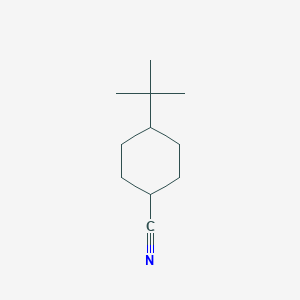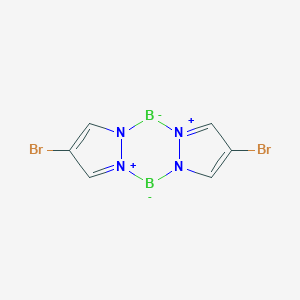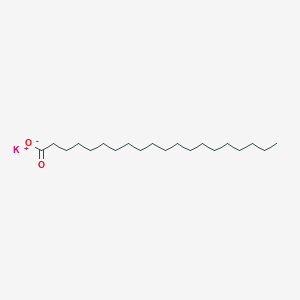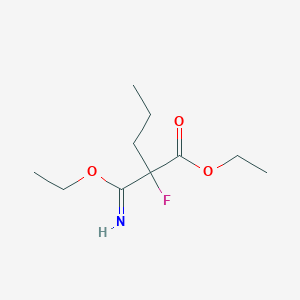
Silane, tetrakis(2-diethylaminoethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, tetrakis(2-diethylaminoethoxy)-, also known as TDEAEO-silane, is a chemical compound that is widely used in scientific research. It is a silane coupling agent that is used to modify the surface of materials to improve their adhesion, dispersion, and compatibility with other materials. TDEAEO-silane has many potential applications in various fields such as materials science, biochemistry, and nanotechnology.
Mecanismo De Acción
The mechanism of action of Silane, tetrakis(2-diethylaminoethoxy)-e involves the formation of covalent bonds between the silane moiety and the surface of the material. This improves the adhesion and compatibility of the material with other materials. Silane, tetrakis(2-diethylaminoethoxy)-e can also form hydrogen bonds with biomolecules such as proteins and nucleic acids, which can be used for bioconjugation and drug delivery applications.
Biochemical and Physiological Effects:
Silane, tetrakis(2-diethylaminoethoxy)-e has been shown to have low toxicity and biocompatibility in vitro and in vivo studies. It does not cause significant cytotoxicity or inflammation in cells and tissues. Silane, tetrakis(2-diethylaminoethoxy)-e can also improve the stability and biocompatibility of nanoparticles and biomolecules in biological environments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Silane, tetrakis(2-diethylaminoethoxy)-e in lab experiments include its versatility, low toxicity, and biocompatibility. It can be used to modify a wide range of materials and biomolecules for various applications. However, the limitations of using Silane, tetrakis(2-diethylaminoethoxy)-e include its sensitivity to moisture and the need for careful handling to avoid contamination.
Direcciones Futuras
There are many potential future directions for the use of Silane, tetrakis(2-diethylaminoethoxy)-e in scientific research. Some of these include:
1. Development of new Silane, tetrakis(2-diethylaminoethoxy)-e derivatives with improved properties such as water solubility and stability.
2. Application of Silane, tetrakis(2-diethylaminoethoxy)-e for the functionalization of biomolecules such as antibodies and enzymes for diagnostic and therapeutic applications.
3. Use of Silane, tetrakis(2-diethylaminoethoxy)-e for the surface modification of 3D printed materials for tissue engineering and regenerative medicine applications.
4. Investigation of the mechanism of action of Silane, tetrakis(2-diethylaminoethoxy)-e on the surface of materials and biomolecules using advanced analytical techniques such as X-ray photoelectron spectroscopy and nuclear magnetic resonance.
5. Development of new methods for the synthesis of Silane, tetrakis(2-diethylaminoethoxy)-e with higher purity and yield.
In conclusion, Silane, tetrakis(2-diethylaminoethoxy)-e is a versatile and useful compound that has many potential applications in scientific research. Its ability to modify the surface of materials and biomolecules makes it a valuable tool for various fields such as materials science, biochemistry, and nanotechnology. Further research and development of Silane, tetrakis(2-diethylaminoethoxy)-e and its derivatives can lead to new and innovative applications in the future.
Métodos De Síntesis
The synthesis of Silane, tetrakis(2-diethylaminoethoxy)-e involves the reaction of tetraethoxysilane with 2-diethylaminoethanol in the presence of an acid catalyst. The reaction proceeds through a hydrolysis and condensation process to form the final product. The purity and yield of Silane, tetrakis(2-diethylaminoethoxy)-e can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.
Aplicaciones Científicas De Investigación
Silane, tetrakis(2-diethylaminoethoxy)-e has been used in various scientific research applications such as surface modification, bioconjugation, and drug delivery. It can be used to modify the surface of materials such as glass, metal, and polymers to improve their adhesion and compatibility with other materials. Silane, tetrakis(2-diethylaminoethoxy)-e can also be used to functionalize nanoparticles and biomolecules for targeted drug delivery and imaging applications.
Propiedades
Número CAS |
18867-06-6 |
|---|---|
Nombre del producto |
Silane, tetrakis(2-diethylaminoethoxy)- |
Fórmula molecular |
C24H56N4O4Si |
Peso molecular |
492.8 g/mol |
Nombre IUPAC |
tetrakis[2-(diethylamino)ethyl] silicate |
InChI |
InChI=1S/C24H56N4O4Si/c1-9-25(10-2)17-21-29-33(30-22-18-26(11-3)12-4,31-23-19-27(13-5)14-6)32-24-20-28(15-7)16-8/h9-24H2,1-8H3 |
Clave InChI |
NQESJUSXUOPEDI-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCO[Si](OCCN(CC)CC)(OCCN(CC)CC)OCCN(CC)CC |
SMILES canónico |
CCN(CC)CCO[Si](OCCN(CC)CC)(OCCN(CC)CC)OCCN(CC)CC |
Otros números CAS |
18867-06-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B103441.png)

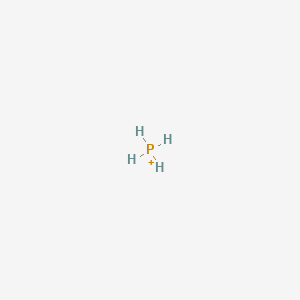
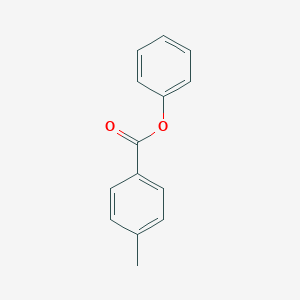

![5-(Diphenylmethylene)-5H-dibenzo[a,d]cycloheptene](/img/structure/B103449.png)
